Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-
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Overview
Description
L-734217 is a small molecule drug initially developed by Merck Sharp & Dohme Corp. It functions as an antagonist of the glycoprotein IIb/IIIa receptor, which is involved in platelet aggregation. This compound was primarily researched for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-734217 involves a multi-step process. One of the key steps is the conversion of 3-amino crotonate to L-734217 via a two-step sequence of catalytic tritiation followed by basic hydrolysis . Another efficient method involves a six-step synthesis suitable for large-scale preparation, which includes a chemoselective silyl-mediated conjugate addition of ethyl (2-oxopiperidin-1-yl)acetate to 4-vinylpyridine .
Industrial Production Methods
For industrial production, a highly practical chromatography-free six-step synthesis has been developed. This method is efficient and suitable for large-scale preparation, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-734217 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Catalytic Tritiations: Platinum dioxide (PtO2) is used as a catalyst in the presence of ethanol or acetic acid.
Basic Hydrolysis: Involves the use of a strong base to hydrolyze the intermediate compounds.
Major Products Formed
The major product formed from these reactions is L-734217 itself, which is obtained through the aforementioned synthetic routes .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its role in platelet aggregation and thrombosis.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases.
Industry: Utilized in the development of antiplatelet agents.
Mechanism of Action
L-734217 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation. By binding to this receptor, L-734217 prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation . This mechanism makes it a valuable lead structure for developing oral antiplatelet agents .
Comparison with Similar Compounds
L-734217 is compared with other glycoprotein IIb/IIIa antagonists such as tirofiban and L-692,884. These compounds also target the glycoprotein IIb/IIIa receptor but differ in their binding affinities and selectivity for activated versus resting platelets . L-734217 has a higher affinity for the activated form of the receptor, making it more effective in inhibiting platelet aggregation at lower concentrations .
List of Similar Compounds
- Tirofiban
- L-692,884
- Echistatin
- MK-852
Properties
CAS No. |
146144-48-1 |
---|---|
Molecular Formula |
C18H31N3O4 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1 |
InChI Key |
SFFMYDBKYYBJRY-HIFRSBDPSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2 |
SMILES |
CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine L 734217 L-734,217 L-734217 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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